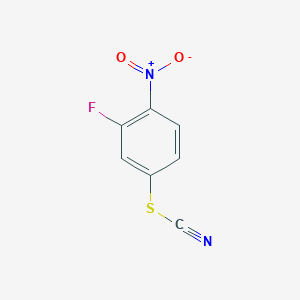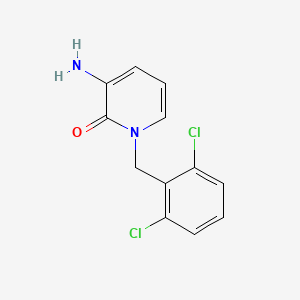
3-Fluoro-4-nitrophenylthiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-nitrophenylthiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.18 g/mol . It is also known by its IUPAC name, 2-fluoro-1-nitro-4-thiocyanatobenzene . This compound is characterized by the presence of a fluorine atom, a nitro group, and a thiocyanate group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitrophenylthiocyanate typically involves the reaction of 3-fluoro-4-nitroaniline with thiophosgene or other thiocyanating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at ambient temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-nitrophenylthiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylthiocyanates with various functional groups.
Reduction: The major product is 3-fluoro-4-aminophenylthiocyanate.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Aplicaciones Científicas De Investigación
3-Fluoro-4-nitrophenylthiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used to modify biomolecules through bioconjugation techniques, allowing for the study of biological processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-nitrophenylthiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in bioconjugation and other chemical modifications. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-nitrophenylisothiocyanate: Similar in structure but with an isothiocyanate group instead of a thiocyanate group.
4-Fluoro-3-nitrophenylthiocyanate: Similar but with the positions of the fluorine and nitro groups reversed.
3-Fluoro-4-methylphenylthiocyanate: Similar but with a methyl group instead of a nitro group.
Uniqueness
3-Fluoro-4-nitrophenylthiocyanate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both a fluorine atom and a nitro group enhances its reactivity in nucleophilic substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
(3-fluoro-4-nitrophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMNWQWXYRKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)
![3-(2,4-dimethoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2852151.png)
![3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2852152.png)

![N-(4-chloro-2-methylphenyl)-4-(2-{[(4-chloro-2-methylphenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B2852156.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)



![2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2852166.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2852167.png)
